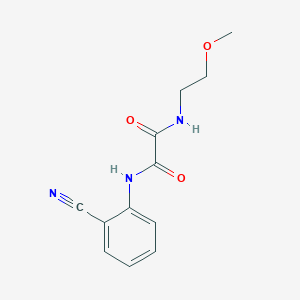

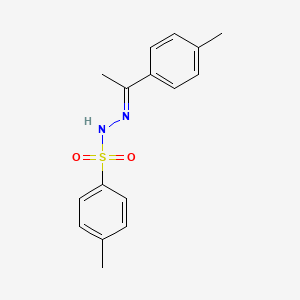

N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide, also known as MPX or ML347, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. MPX is a potent inhibitor of several enzymes, including lysine-specific demethylase 1A (LSD1) and histone deacetylase 1 (HDAC1), both of which are involved in epigenetic regulation.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors explored the corrosion inhibition of synthetic acrylamide derivatives on copper in nitric acid solutions. The study found that these compounds were effective corrosion inhibitors, suggesting potential applications for N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide in protecting metals from corrosion in acidic environments (Ahmed Abu-Rayyan et al., 2022).

Molecular Structure and Hydrogen Bonding

THREE-CENTER INTRAMOLECULAR HYDROGEN BONDING IN OXAMIDE DERIVATIVES. NMR AND X-RAY DIFFRACTION STUDY discussed the synthesis and structural investigation of oxamide derivatives, emphasizing the importance of hydrogen bonding in stabilizing their structures. This study indicates the structural significance of oxamide derivatives in designing molecules with specific properties (F. Martínez-Martínez et al., 1998).

Electrocatalytic Reactions

Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-Oxyl (PINO), and Related N-Oxyl Species Electrochemical Properties and Their Use in Electrocatalytic Reactions

reviewed the electrochemical properties and applications of N-oxyl compounds in electrosynthetic reactions. This suggests that N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide could be investigated for its electrochemical properties and potential use in catalysis (J. Nutting et al., 2018).

Anticancer Activities

Bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide cytotoxicities, and reactivities towards DNA and protein

presented the synthesis and characterization of new bimetallic complexes using an asymmetrical N,N'-bis(substituted)oxamide ligand, revealing their cytotoxic activities against tumor cell lines. This highlights the potential biomedical applications of oxamide derivatives in designing anticancer agents (Xiao-Wen Li et al., 2012).

Electrochromic and Electrofluorescent Materials

Highly stable electrochromic and electrofluorescent dual-switching polyamide containing bis(diphenylamino)-fluorene moieties discussed the synthesis of electroactive polyamides with excellent solubility, thermal stability, and reversible electrochromic characteristics. This suggests that derivatives like N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide could be used to develop materials with advanced optical properties (Ningwei Sun et al., 2016).

Eigenschaften

IUPAC Name |

N'-(2-cyanophenyl)-N-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-18-7-6-14-11(16)12(17)15-10-5-3-2-4-9(10)8-13/h2-5H,6-7H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMILAIOHDLCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=CC=CC=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9-Bromo-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2615155.png)

![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2615160.png)

![N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2615162.png)

![6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2615164.png)

![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2615167.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((p-tolylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2615168.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2615170.png)

![(E)-2-cyano-3-(4-hexoxy-3-methoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2615178.png)